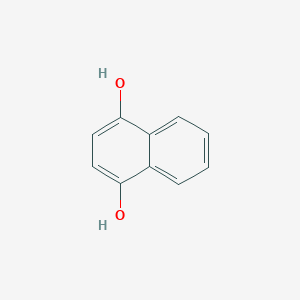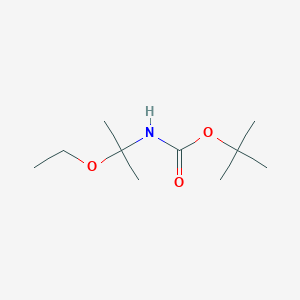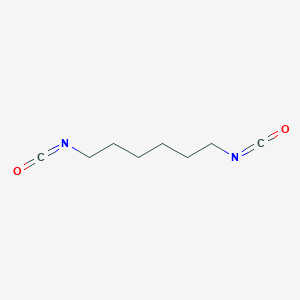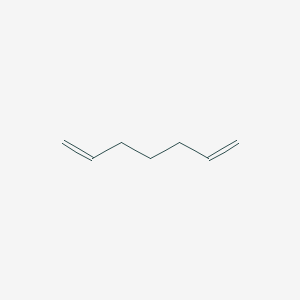![molecular formula C26H28N2O10 B165302 [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate CAS No. 138847-00-4](/img/structure/B165302.png)
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate: is a synthetic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate can be synthesized through a series of chemical reactions involving the coupling of hydrogenation and dehydrogenation processes. One common method involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation using cheap copper catalysts. This method achieves high yields (>98%) without the use of any solvent and consumption of hydrogen .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts based on metals and metal oxides. These catalysts are more promising for practical applications due to their high productivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using hydrogen donors or other reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas or metal hydrides are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in ring-opening polymerization reactions, the compound acts as a monomer that reacts with catalysts to form polymers. The activation reaction between the monomer and catalyst is the rate-determining step, followed by the rapid reaction of the activated monomer with the end hydroxyl in the polymer chain .
Comparación Con Compuestos Similares
γ-Valerolactone (GVL): A platform molecule used as an intermediate for the synthesis of chemical compounds with high added value.
δ-Valerolactone (DVL): Similar to GVL, it is used in various industrial applications and can be synthesized through environmentally friendly methods.
Uniqueness: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate stands out due to its unique structure and versatile applications across multiple fields. Its ability to undergo various chemical reactions and its environmentally safe properties make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
138847-00-4 |
|---|---|
Fórmula molecular |
C26H28N2O10 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C26H28N2O10/c1-15(13-36-14-18-7-5-4-6-8-18)23-17(3)24(22(9-16(2)29)26(31)37-23)38-25(30)19-10-20(27(32)33)12-21(11-19)28(34)35/h4-8,10-12,15,17,22-24H,9,13-14H2,1-3H3 |
Clave InChI |
QFCHHSMYAFEZCK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,4,6-trideoxy-4,6-dimethyl-2-(2-oxopropyl)-7-O-(phenylmethyl)-glycero-manno-heptono-1,5-lactone 3-(3,5-dinitrobenzoate) DOPPM-valerolactone diNO2Ph |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
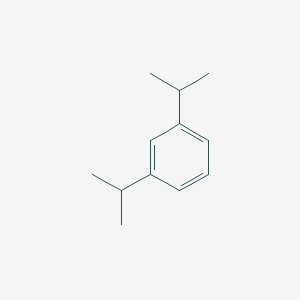
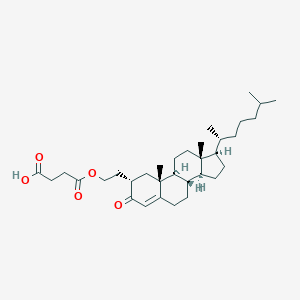
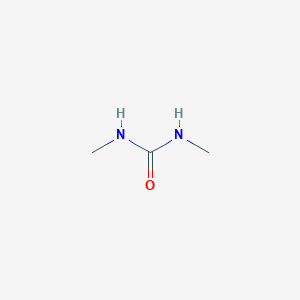
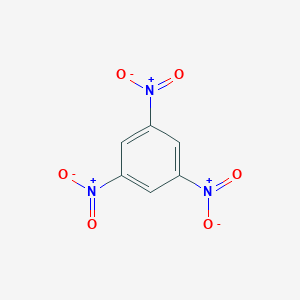
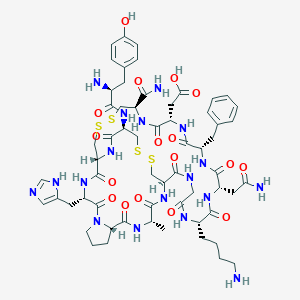
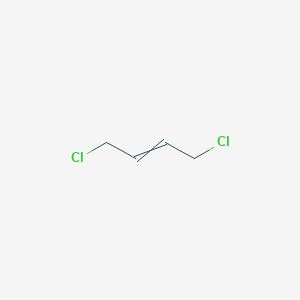
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
